molecular formula C8H11N3O B13198941 3-amino-N-(pyridin-2-yl)propanamide

3-amino-N-(pyridin-2-yl)propanamide

Cat. No.: B13198941
M. Wt: 165.19 g/mol
InChI Key: AVBXKPRMXNZCON-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide backbone with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions. The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) promoting the cleavage of the carbon-carbon bond . Another method involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization and bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

3-amino-N-(pyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-amino-N-(pyridin-2-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5,9H2,(H,10,11,12)

InChI Key

AVBXKPRMXNZCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCN

Origin of Product

United States

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